Argophyllin A
Description
Argophyllin A is a germacrane-type sesquiterpene lactone first isolated and characterized by Watson and Zabel in 1982 . It belongs to a class of natural products known for their complex bicyclic or polycyclic frameworks and diverse bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Structurally, germacrane lactones like this compound feature a 10-membered ring fused to a lactone moiety, which is critical for their biological interactions. This compound is primarily sourced from plants in the Argophyllaceae family, though its occurrence in other genera (e.g., Podanthus) has also been documented . Its stereochemical configuration, particularly the orientation of substituents on the germacrane backbone, distinguishes it from related compounds and influences its pharmacological profile.
Properties
CAS No. |
81686-17-1 |
|---|---|
Molecular Formula |
C20H28O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(8,9-dihydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O7/c1-6-10(2)17(22)25-13-9-20(5)15(27-20)7-14(21)19(4,24)8-12-16(13)11(3)18(23)26-12/h6,12-16,21,24H,3,7-9H2,1-2,4-5H3/b10-6+ |
InChI Key |
OFNWVOIJEOVYPP-UXBLZVDNSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
Other CAS No. |
81686-17-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Argophyllin A shares structural motifs with other germacrane sesquiterpene lactones, such as Argophyllone B and Erioflorin . Below is a detailed analysis of their similarities and differences:
Structural Comparison
Table 1: Structural Features of this compound and Related Compounds
Key Observations :
- This compound vs.
- This compound vs. Erioflorin : Erioflorin’s acetylated hydroxyl group at C6 and Δ⁴(5) double bond reduce its polarity, impacting bioavailability and target specificity .
Functional and Pharmacological Comparison
Mechanistic Insights :
- Cytotoxicity : this compound’s α,β-unsaturated lactone facilitates Michael addition reactions with cellular thiols, disrupting redox homeostasis in cancer cells .
- Anti-inflammatory Effects : Erioflorin’s acetyl group may enhance membrane permeability, contributing to its superior NF-κB inhibition compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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